REACTION_CXSMILES
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[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[C:14]([Br:22])[C:13]=1[NH2:23]>>[Br:22][C:14]1[CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:17]=[C:12]2[C:13]=1[NH:23][C:2](=[O:4])[C:1](=[O:8])[NH:11]2
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Name
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|
Quantity
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1.15 g
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Name
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|
Quantity
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200 mg
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Type
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reactant
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Smiles
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NC1=C(C(=CC(=C1)C(F)(F)F)Br)N
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Name
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C9H4BrF3N2O2
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under N2 for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
the solid collected by vacuum filtration
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Type
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WASH
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Details
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rinsed with EtOH (15 mL)
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Type
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CUSTOM
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Details
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This white solid was dried in a drying pistol (0.05 torr, 78° C.)
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Type
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CUSTOM
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Details
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to yield 148.3 mg (60.7%)
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Name
|
|
Type
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product
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Smiles
|
BrC1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |